molecular formula C4H11N3 B13301436 2-Amino-2-methylpropanimidamide

2-Amino-2-methylpropanimidamide

Cat. No.: B13301436
M. Wt: 101.15 g/mol
InChI Key: DBEGNWBZBNPION-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanimidamide, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound with the molecular formula C4H11N3. It is a versatile compound widely used in various scientific research fields due to its unique properties. This compound is known for its applications in drug discovery, catalysis, and biomaterials development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanimidamide involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of reactions, starting with the combination reaction to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine, followed by hydrolysis reactions to produce the final compound .

Industrial Production Methods: The industrial production of this compound is designed to be cost-effective and efficient. The process involves fewer steps, uses readily available materials, and ensures high product purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpropanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-Amino-2-methylpropanimidamide is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a radical initiator in polymerization reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. It acts as a radical initiator, generating free radicals that can initiate various chemical reactions. These radicals play a crucial role in polymerization processes and other chemical transformations .

Comparison with Similar Compounds

  • 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
  • 2-Amino-2-methylpropanamide
  • 3-Amino-2,2-dimethylpropionamide

Comparison: Compared to similar compounds, 2-Amino-2-methylpropanimidamide stands out due to its high reactivity and versatility. Its ability to act as a radical initiator makes it unique and valuable in various applications, particularly in polymerization and catalysis .

Properties

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

2-amino-2-methylpropanimidamide

InChI

InChI=1S/C4H11N3/c1-4(2,7)3(5)6/h7H2,1-2H3,(H3,5,6)

InChI Key

DBEGNWBZBNPION-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=N)N)N

Origin of Product

United States

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